

Application Notes and Protocols for Single-Molecule FRET with Cy3.5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5

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Introduction to Single-Molecule FRET with Cy3.5

Single-Molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the study of conformational dynamics and intermolecular interactions of biomolecules in real-time. By measuring the efficiency of energy transfer between a donor fluorophore and an acceptor fluorophore, smFRET provides distance information on the nanometer scale, making it an invaluable tool for elucidating complex biological processes.

The choice of fluorophores is critical for successful smFRET experiments. The cyanine dye **Cy3.5** has emerged as a valuable donor fluorophore in the smFRET toolkit. Its photophysical properties, including a bright fluorescence signal and high photostability, make it well-suited for demanding single-molecule applications. This document provides detailed application notes and protocols for utilizing **Cy3.5** in smFRET experiments, with a focus on its pairing with the acceptor dye Cy5.5.

Photophysical Properties of Cy3.5 and Common FRET Partners

A thorough understanding of the photophysical properties of the chosen FRET pair is essential for experimental design and data interpretation. The following tables summarize the key quantitative data for **Cy3.5** and its commonly used FRET partner, Cy5.5.

Table 1: Photophysical Properties of **Cy3.5**

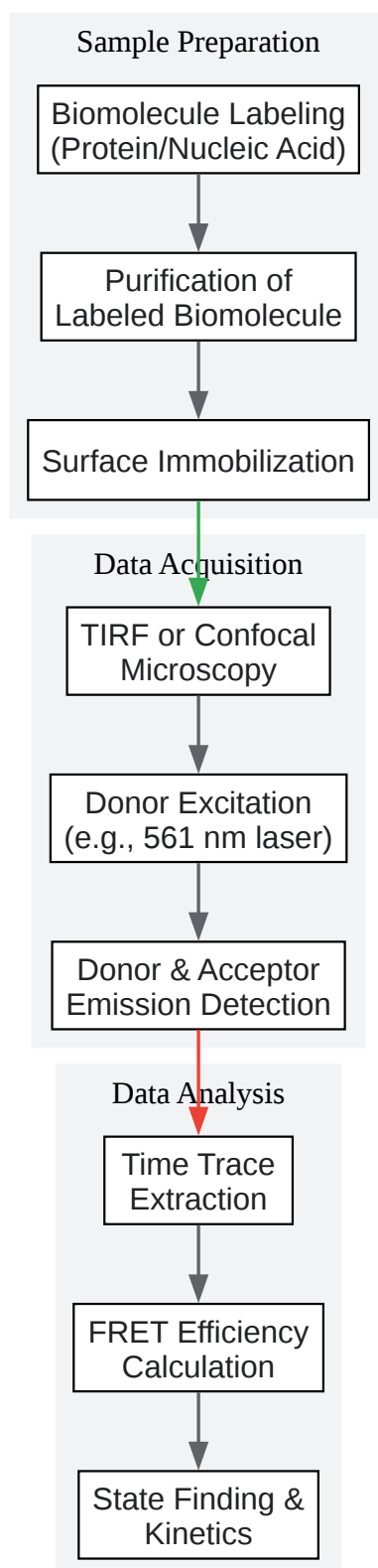
Property	Value	Reference
Excitation Maximum (λ_{ex})	~579-581 nm	[1] [2]
Emission Maximum (λ_{em})	~591-596 nm	[1] [2]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Quantum Yield (Φ)	~0.15 - 0.35	[4] [5]
Fluorescence Lifetime (τ)	~0.5 ns (in PBS)	[6]
Molecular Weight	~608 g/mol	[7]

Table 2: Photophysical Properties of the **Cy3.5-Cy5.5** FRET Pair

Property	Value/Description	Reference
Donor (D)	Cy3.5	
Acceptor (A)	Cy5.5	
Förster Radius (R_0)	The Förster radius for the Cy3.5-Cy5.5 pair is not explicitly reported in a single source but can be calculated using the donor's quantum yield, the acceptor's extinction coefficient, and the spectral overlap between the donor's emission and the acceptor's absorption. Based on the properties of similar cyanine dye pairs, the R_0 is expected to be in the range of 50-60 Å.	[8]
Photostability	The Cy3.5-Cy5.5 pair has been shown to be photostable for approximately 5 minutes under continuous illumination in smFRET experiments. The mean photobleaching times have been measured to be around 9.3 minutes for Cy3.5 and 5.4 minutes for Cy5.5 under FRET conditions.	[9][10]

Experimental Design and Workflow

A typical smFRET experiment involving **Cy3.5** can be broken down into several key stages, from sample preparation to data analysis.



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Caption: Experimental workflow for a typical smFRET experiment.

Experimental Protocols

Labeling of Biomolecules with Cy3.5

4.1.1. Protein Labeling with **Cy3.5**-Maleimide

This protocol is adapted for labeling proteins with cysteine residues.

Materials:

- Protein of interest with a single cysteine residue for site-specific labeling
- **Cy3.5** maleimide
- Reducing agent (e.g., DTT or TCEP)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
- Desalting column (e.g., Sephadex G-25)
- Anhydrous DMSO

Protocol:

- Protein Preparation:
 - If the protein has disulfide bonds that need to be reduced to expose the cysteine, treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.
 - Remove the DTT using a desalting column equilibrated with the reaction buffer. The final protein concentration should be in the range of 1-10 mg/mL.
- Dye Preparation:
 - Dissolve the **Cy3.5** maleimide in anhydrous DMSO to a final concentration of 10 mM. This stock solution should be prepared fresh.
- Labeling Reaction:

- Add a 10- to 20-fold molar excess of the **Cy3.5** maleimide stock solution to the protein solution.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove the unreacted dye by passing the labeling reaction mixture through a desalting column equilibrated with your desired storage buffer.
 - Collect the fractions containing the labeled protein.
- Determination of Labeling Efficiency:
 - Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and ~581 nm (for **Cy3.5** concentration).
 - The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.

4.1.2. Nucleic Acid Labeling with **Cy3.5**-NHS Ester

This protocol is for labeling amino-modified DNA or RNA.

Materials:

- Amino-modified oligonucleotide
- **Cy3.5** NHS ester
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
- Ethanol (ice-cold, 100%)
- 3 M Sodium Acetate, pH 5.2
- Nuclease-free water

- Anhydrous DMSO

Protocol:

- Oligonucleotide Preparation:
 - Resuspend the amino-modified oligonucleotide in the labeling buffer to a concentration of 1 mM.
- Dye Preparation:
 - Dissolve the **Cy3.5** NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
- Labeling Reaction:
 - Add a 5- to 10-fold molar excess of the **Cy3.5** NHS ester stock solution to the oligonucleotide solution.
 - Incubate the reaction for 4-6 hours at room temperature in the dark.
- Purification:
 - Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of ice-cold ethanol.
 - Incubate at -20°C for at least 1 hour.
 - Centrifuge at high speed to pellet the DNA.
 - Wash the pellet with 70% ethanol and air dry.
 - Resuspend the labeled oligonucleotide in nuclease-free water or a suitable buffer.
 - Further purification can be performed using HPLC or gel electrophoresis if required.

smFRET Data Acquisition using Total Internal Reflection Fluorescence (TIRF) Microscopy

Instrumentation:

- A prism-type or objective-type TIRF microscope.
- A solid-state laser for donor excitation (e.g., 561 nm).
- A high numerical aperture objective (e.g., 60x or 100x, NA > 1.4).
- An electron-multiplying charge-coupled device (EMCCD) camera for sensitive detection.
- Dichroic mirrors and emission filters to separate donor and acceptor fluorescence.

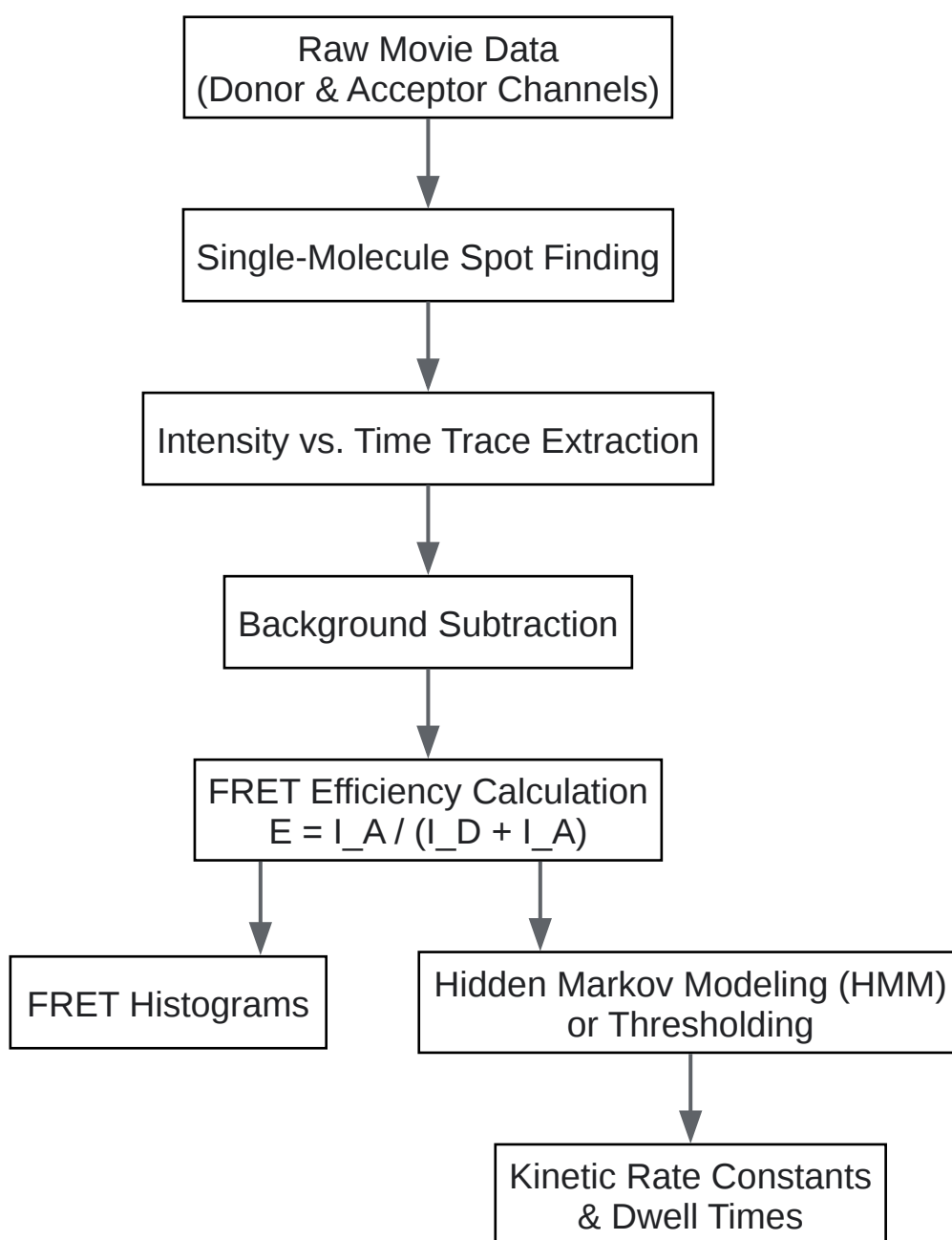
Protocol:

- Surface Passivation:
 - Clean quartz slides and glass coverslips thoroughly.
 - Passivate the surface with a mixture of PEG and biotin-PEG to prevent non-specific binding of biomolecules.
- Sample Immobilization:
 - Incubate the passivated surface with streptavidin.
 - Introduce the biotinylated and **Cy3.5/Cy5.5**-labeled biomolecules at a low concentration (pM range) to achieve single-molecule density.
- Imaging Buffer:
 - Use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to enhance fluorophore photostability.[\[11\]](#)
- Data Acquisition:
 - Illuminate the sample with the excitation laser in TIRF mode.

- Record movies of the donor and acceptor fluorescence channels simultaneously on the EMCCD camera with a typical time resolution of 20-100 ms per frame.
- Continue recording until most of the fluorophores have photobleached.

Data Analysis

The analysis of smFRET data involves several computational steps to extract meaningful biophysical information.



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Caption: A logical pathway for the analysis of smFRET data.

Key Analysis Steps:

- **Trace Extraction:** Individual single-molecule fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) are extracted from the recorded movies.
- **Background Correction:** Local background is subtracted from each trace.
- **FRET Efficiency Calculation:** The FRET efficiency (E) is calculated for each time point using the formula: $E = I_A / (\gamma I_D + I_A)$, where γ is a correction factor that accounts for differences in detection efficiency and quantum yields of the two dyes. For simplicity, γ is often assumed to be 1, in which case the formula is $E = I_A / (I_D + I_A)$.^[12]
- **FRET Histograms:** Histograms of FRET efficiency values from many single molecules are plotted to reveal the different conformational states of the biomolecule.
- **State Analysis:** Hidden Markov Models (HMM) or simple thresholding methods are used to identify distinct FRET states and the transitions between them in individual time traces.
- **Kinetic Analysis:** The dwell times in each FRET state are extracted to determine the kinetic rate constants of the conformational changes.

Applications in Drug Development

smFRET with **Cy3.5** can be a powerful tool in various stages of drug development:

- **Target Validation:** Probing the conformational dynamics of a drug target in its native-like state.
- **Mechanism of Action Studies:** Observing how a drug or lead compound modulates the conformational landscape and dynamics of its target.
- **High-Throughput Screening:** Developing assays to screen for compounds that induce specific conformational changes in a target protein.

- Binding Kinetics: Measuring the on and off rates of drug binding by observing changes in FRET signals.

By providing unprecedented detail on the dynamic nature of biomolecular interactions, smFRET assays utilizing robust fluorophores like **Cy3.5** offer a unique window into the mechanisms of life and disease, thereby accelerating the development of novel therapeutics.

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- To cite this document: BenchChem. [Application Notes and Protocols for Single-Molecule FRET with Cy3.5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553570#single-molecule-fret-with-cy3-5]

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